Comparative Cytotoxicity: NUN82647 vs. Library-Derived Active Analogs in Jurkat T Cells
NUN82647 was identified as the most potent cytotoxic agent from a screen of 11,000 compounds against Jurkat T cells. In a head-to-head comparison within the initial screening panel, NUN82647 exhibited superior potency compared to 23 other active compounds (EC50 < 2 μM) identified in the same screen [1].
| Evidence Dimension | Cytotoxicity (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.77 ± 0.05 μM |
| Comparator Or Baseline | 23 other active compounds from the same chemical library screen, all with EC50 < 2 μM |
| Quantified Difference | NUN82647 was identified as the most potent compound among the 24 active hits, demonstrating an EC50 at least 2.6-fold lower than the 2 μM threshold for hit selection. |
| Conditions | MTT assay in Jurkat T cells (48-hour treatment) [1]. |
Why This Matters
This quantifies NUN82647's superior cytotoxic potency within a defined chemical space, directly justifying its selection over other structurally related or library-derived active compounds for leukemia research.
- [1] Kim, Y. H., et al. (2005). G2 arrest and apoptosis by 2-amino-N-quinoline-8-yl-benzenesulfonamide (QBS), a novel cytotoxic compound. Biochemical Pharmacology, 69(9), 1333-1341. View Source
